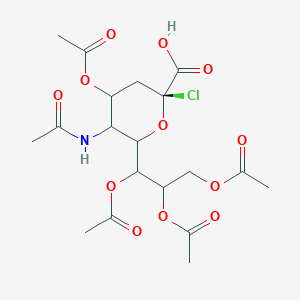
3-Methoxy-1H-2-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are characterized by a seven-membered ring containing nitrogen, fused to a benzene ring. The methoxy group at the third position of the benzazepine ring imparts unique chemical properties to this compound. Benzazepines have been studied extensively due to their significant biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-2-benzazepine can be achieved through various methods. One common approach involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of iodine and Oxone, leading to the formation of 1-methoxy-4,5-dihydro-1H-1-benzazepin-2(3H)-one . Another method includes the four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted benzazepines, dihydrobenzazepines, and tetrahydrobenzazepines, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of sodium channels, inhibit squalene synthase, and exhibit antibacterial activity . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and physiological responses.
Comparison with Similar Compounds
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison: 3-Methoxy-1H-2-benzazepine is unique due to the presence of the methoxy group at the third position, which imparts distinct chemical and biological properties. Compared to other benzazepines, it exhibits higher bioactivity and potential therapeutic applications. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
58399-90-9 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methoxy-1H-2-benzazepine |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-6-9-4-2-3-5-10(9)8-12-11/h2-7H,8H2,1H3 |
InChI Key |
BXSVBPSQEWFYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)




![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
